Tetraoxane

Antimalarial drug discovery Drug resistance Endoperoxide pharmacophore

Differentiated synthetic endoperoxides overcoming PfK13-C580Y-driven artemisinin resistance. Unlike agricultural artemisinin, tetraoxanes are fully synthetic via scalable acid-catalyzed cyclocondensation, ensuring predictable cost and supply resilience. Choose E209-class candidates for single-dose cure potential and ≥50% oral bioavailability. Ideal for resistance-focused screening cascades and DDI-sensitive combination therapies.

Molecular Formula C2H4O4
Molecular Weight 92.05 g/mol
Cat. No. B8471865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraoxane
Molecular FormulaC2H4O4
Molecular Weight92.05 g/mol
Structural Identifiers
SMILESC1COOOO1
InChIInChI=1S/C2H4O4/c1-2-4-6-5-3-1/h1-2H2
InChIKeyNGCMLEQSKQCTAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraoxane (1,2,4,5-Tetraoxacyclohexane) Compound Procurement Guide: Synthetic Peroxide Antimalarial with Defined Differentiation from Artemisinin Derivatives


Tetraoxane (specifically 1,2,4,5-tetraoxacyclohexane derivatives) constitutes a class of fully synthetic endoperoxide antimalarials featuring a six-membered heterocyclic core containing two peroxide bridges [1]. Unlike the naturally derived sesquiterpene lactone artemisinin and its semisynthetic derivatives, tetraoxanes are accessed via acid-catalyzed cyclocondensation of bis(hydroperoxides) with ketones from readily available starting materials [2]. Key development candidates within this class include WR 148999 (the prototypical dispiro-tetraoxane), RKA 182 (first-generation preclinical candidate), and the second-generation molecules N205 and E209, the latter having demonstrated the ability to overcome PfK13-C580Y-dependent artemisinin resistance [3][4].

Why Artemisinin Derivatives and Other Synthetic Endoperoxides Cannot Substitute for Optimized Tetraoxanes in Procurement Specifications


Generic substitution across endoperoxide antimalarial classes is scientifically unsound due to fundamentally divergent pharmacokinetic and pharmacodynamic profiles governed by core ring architecture. The 1,2,4,5-tetraoxane scaffold, bearing two peroxide bridges, exhibits distinct stability, metabolic fate, and resistance susceptibility compared to 1,2,4-trioxanes (artemisinins) and 1,2,4-trioxolanes (ozonides) [1]. Crucially, PfK13-C580Y mutant parasites that confer artemisinin resistance show no cross-resistance to optimized tetraoxanes, meaning artemisinin-based procurement cannot address this emerging clinical liability [2]. Additionally, in vivo efficacy rank orders differ markedly: while trioxolanes demonstrated superior efficacy to tetraoxanes in the OZ439 series (trioxolane > trioxane > tetraoxane), optimized tetraoxanes such as E209 achieve parasite reduction ratios equivalent to dihydroartemisinin with single-dose cure potential [3][2]. Procurement decisions predicated on in-class equivalence therefore risk selecting compounds with inadequate efficacy against resistant strains or suboptimal exposure profiles for the intended dosing regimen.

Quantitative Evidence Guide: Tetraoxane Differentiation Versus Artemisinin Derivatives and Competing Synthetic Peroxides


Overcoming PfK13-C580Y Artemisinin Resistance: No Cross-Resistance Demonstrated for Tetraoxane E209

Tetraoxane E209 demonstrates complete retention of potency against artemisinin-resistant Plasmodium falciparum harboring the PfK13-C580Y mutation, whereas artemisinin derivatives show marked loss of activity against this primary resistance-conferring genotype [1].

Antimalarial drug discovery Drug resistance Endoperoxide pharmacophore PfK13 mutation

In Vitro Antimalarial Potency: Tetraoxane N205 Achieves Sub-Nanomolar IC50 Against P. falciparum 3D7

Optimized benzylmorpholine tetraoxane analogue N205 achieves in vitro IC50 values as low as 0.84 nM against Plasmodium falciparum 3D7, a potency level that compares favorably with leading artemisinin derivatives and synthetic ozonides [1]. Steroidal tetraoxanes derived from deoxycholic acid demonstrate IC50 values of 3 nM against the chloroquine-resistant K1 strain, with 1,2,4,5-tetraoxanes consistently more active than 1,2,4-trioxolanes of the same deoxycholic acid series [2].

Antimalarial potency IC50 Plasmodium falciparum Endoperoxide SAR

Pharmacokinetic Differentiation: Nonlinear Tetraoxane Analogue 14a Doubles AUC and Nearly Doubles Oral Bioavailability Versus Parent N205

Enantioselective synthesis and profiling of nonlinear tetraoxane analogues revealed that analogue 14a achieved more than double the AUC and a significant increase in oral bioavailability (76% versus 41%) compared to its linear parent N205 in rat pharmacokinetic studies [1].

Oral bioavailability AUC Pharmacokinetic optimization Preclinical ADME

CYP450 Inhibition Profile: WR 148999 Shows Minimal Interaction with Major Drug-Metabolizing Isoforms

Tetraoxane WR 148999 does not significantly inhibit cytochrome P450 isozymes CYP 2C9, 2C19, 2D6, 2E1, or 3A4 (IC50 >500 μM), demonstrating a favorable drug-drug interaction liability profile relative to many antimalarial agents [1]. E209 exhibits a high IC50 (>3.5 μM) in hERG channel assays, predicting low risk of adverse cardiac activity including QT interval prolongation [2].

CYP450 inhibition Drug-drug interaction Metabolic stability Toxicity profiling

In Vivo Efficacy: N-Sulfonylpiperidine Tetraoxanes Achieve Single-Digit mg/kg ED50 in P. berghei Mouse Model

N-Sulfonylpiperidinedispiro-1,2,4,5-tetraoxane analogues 191a and 191b demonstrate potent in vivo efficacy with ED50 values of 6.61 and 7.93 mg/kg, respectively, in mice infected with P. berghei ANKA, comparable to the benchmark tetraoxane RKA216 (ED50 = 3.18 mg/kg) [1]. Earlier-generation dispiro-tetraoxane 4 showed equivalent ED50 to artemisinin (1) against P. berghei in the multiple-dose Thompson test, with neither showing acute toxicity at total doses exceeding 12 g/kg [2].

In vivo efficacy ED50 Plasmodium berghei Thompson test

Supply Chain Differentiation: Fully Synthetic Tetraoxanes Eliminate Artemisinin's Agricultural Dependency and Cost Volatility

Tetraoxanes are accessed via fully synthetic routes from readily available starting materials, eliminating dependence on Artemisia annua cultivation, extraction yield variability (0.01-0.8%), and the high cost associated with artemisinin's complex sesquiterpene lactone total synthesis [1][2]. The acid-catalyzed cyclocondensation of bis(hydroperoxides) with ketones provides an operationally straightforward route to both symmetrical and nonsymmetrical 1,2,4,5-tetraoxanes [3].

Synthetic accessibility Supply chain security Cost of goods Total synthesis

Procurement-Relevant Application Scenarios for Tetraoxane Compounds Based on Evidentiary Differentiation


Preclinical Development in Artemisinin-Resistant Malaria Endemic Regions

Research programs targeting artemisinin-resistant Plasmodium falciparum should prioritize tetraoxanes such as E209 that have demonstrated no cross-resistance with the PfK13-C580Y mutation, the primary artemisinin resistance marker in Southeast Asia. This differentiation is supported by direct head-to-head data showing E209 retains full potency against K13-mutant transgenic parasites while producing parasite reduction ratios equivalent to dihydroartemisinin [1]. Procurement for resistance-focused screening cascades should explicitly exclude artemisinin derivatives lacking this verified resistance-overcoming property.

Single-Dose Cure Regimen Development Programs

The development of antimalarial regimens compatible with single-dose cure requires compounds with pharmacokinetic profiles supporting extended parasite exposure. Nonlinear tetraoxane analogue 14a, with >2-fold AUC improvement and 76% oral bioavailability versus parent N205 (41%), provides a validated starting point for such programs [2]. Procurement specifications for single-dose cure candidates should require demonstrated oral bioavailability exceeding 50% in preclinical species, a threshold met by optimized tetraoxane analogues but not by many first-generation synthetic peroxides.

Combination Therapy Formulation Requiring Low Drug-Drug Interaction Risk

Antimalarial combination therapies demand partner drugs with minimal CYP450 inhibition to avoid pharmacokinetic antagonism. Tetraoxane WR 148999's IC50 >500 μM for five major CYP isoforms (2C9, 2C19, 2D6, 2E1, 3A4) and its demonstrated synergy (not antagonism) with chloroquine, quinine, mefloquine, and artemisinin support its use in multi-drug regimens [3][4]. In contrast, artemisinin exhibits antagonism with chloroquine and moderate CYP inhibition, making tetraoxanes the preferred partner when DDI mitigation is a procurement criterion.

Large-Scale Public Health Procurement with Supply Chain Security Requirements

National malaria control programs and global health procurement agencies facing artemisinin supply volatility and cost uncertainty should evaluate fully synthetic tetraoxanes. Unlike artemisinin, which depends on agricultural extraction (0.01-0.8% yield from A. annua) and complex total synthesis, tetraoxanes are accessed via scalable acid-catalyzed cyclocondensation from commodity precursors [5][6]. This synthetic independence translates to predictable cost structures and supply chain resilience, critical for multi-year procurement planning in resource-limited settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetraoxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.